molecular formula C23H20N4O4S B11065081 3-[8-(pyrimidin-2-ylsulfamoyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid

3-[8-(pyrimidin-2-ylsulfamoyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid

Cat. No.: B11065081
M. Wt: 448.5 g/mol
InChI Key: GQICLGHDBAZQOY-UHFFFAOYSA-N
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Description

3-{8-[(2-PYRIMIDINYLAMINO)SULFONYL]-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidinylamino group, a sulfonyl group, and a cyclopentaquinoline core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{8-[(2-PYRIMIDINYLAMINO)SULFONYL]-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOIC ACID typically involves multiple steps, starting with the preparation of the cyclopentaquinoline core. This can be achieved through a series of cyclization reactions, followed by the introduction of the pyrimidinylamino and sulfonyl groups. The final step involves the attachment of the benzoic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{8-[(2-PYRIMIDINYLAMINO)SULFONYL]-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Due to its unique structure, it could be explored for potential therapeutic applications, such as anti-inflammatory, anti-cancer, or antimicrobial agents.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-{8-[(2-PYRIMIDINYLAMINO)SULFONYL]-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinylamino group may facilitate binding to nucleic acids or proteins, while the sulfonyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{8-[(2-PYRIMIDINYLAMINO)SULFONYL]-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOIC ACID is unique due to its complex structure, which combines multiple functional groups and a polycyclic core. This complexity allows for diverse chemical reactivity and potential biological activity, distinguishing it from simpler compounds like 1,2-Cyclohexane dicarboxylic acid diisononyl ester and Dichloroaniline.

Properties

Molecular Formula

C23H20N4O4S

Molecular Weight

448.5 g/mol

IUPAC Name

3-[8-(pyrimidin-2-ylsulfamoyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid

InChI

InChI=1S/C23H20N4O4S/c28-22(29)15-5-1-4-14(12-15)21-18-7-2-6-17(18)19-13-16(8-9-20(19)26-21)32(30,31)27-23-24-10-3-11-25-23/h1-6,8-13,17-18,21,26H,7H2,(H,28,29)(H,24,25,27)

InChI Key

GQICLGHDBAZQOY-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)NC4=NC=CC=N4)C5=CC(=CC=C5)C(=O)O

Origin of Product

United States

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